2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly for its possible therapeutic applications. This compound is classified as a triazolopyrimidine derivative, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , and it has a molecular weight of approximately 460.44 g/mol.
The synthesis of 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves several steps that include the formation of the triazolo[4,5-d]pyrimidine core followed by functionalization to introduce the thiol and acetamide groups.
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can be represented using various structural formulas:
InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30)This InChI string provides a unique identifier for the compound's structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 460.44 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
The chemical reactivity of 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide can be explored through its interactions with various reagents:
These reactions are essential for further functionalization and development of derivatives with enhanced biological activity.
The mechanism of action for 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is likely related to its interaction with specific biological targets:
Quantitative structure–activity relationship studies may provide insights into how structural modifications affect biological activity.
The physical and chemical properties of 2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide are crucial for understanding its behavior in biological systems:
| Property | Value |
|---|---|
| Appearance | Yellowish powder |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
These properties impact its formulation and delivery as a therapeutic agent.
The compound has potential applications in various scientific fields:
Research into this compound continues to expand its potential therapeutic applications and elucidate its mechanisms of action.
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1
CAS No.: